![molecular formula C17H14ClFN2O2S B4197482 2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B4197482.png)
2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide inhibits CFTR chloride channel activity by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through.
Biochemical and Physiological Effects:
This compound has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride secretion and improved airway surface liquid hydration. In addition, this compound has been shown to reduce inflammation and mucus production in CF airways.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is its specificity for the CFTR chloride channel, which allows for targeted inhibition of CFTR function. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
For 2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide research include the development of more potent and selective CFTR inhibitors, as well as the optimization of dosing and delivery strategies for in vivo applications. In addition, this compound may have potential applications in other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in CF. CF is caused by mutations in the CFTR gene, which encodes the CFTR chloride channel. This compound has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride secretion and improved airway surface liquid hydration.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S/c1-9-7-12(4-5-13(9)18)23-10(2)16(22)21-17-20-14-6-3-11(19)8-15(14)24-17/h3-8,10H,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHHWGQVBAXXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.